REACTION_SMILES
|
[Br:1][c:2]1[cH:3][c:4]([O:5][c:6]2[c:7]([N+:14]([O-:15])=[O:16])[c:8]([NH2:9])[cH:10][cH:11][c:12]2[Cl:13])[cH:17][c:18]([Cl:20])[cH:19]1.[CH3:28][OH:29].[N:26]#[N:27].[OH2:21].[OH2:22].[Sn:23]([Cl:24])[Cl:25]>>[Br:1][c:2]1[cH:3][c:4]([O:5][c:6]2[c:7]([NH2:14])[c:8]([NH2:9])[cH:10][cH:11][c:12]2[Cl:13])[cH:17][c:18]([Cl:20])[cH:19]1
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Name
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Nc1ccc(Cl)c(Oc2cc(Cl)cc(Br)c2)c1[N+](=O)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Cl)c(Oc2cc(Cl)cc(Br)c2)c1[N+](=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1ccc(Cl)c(Oc2cc(Cl)cc(Br)c2)c1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |